

LRP8 Interaction with Reelin Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LRP8

Cat. No.: B15576930

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core interaction between the Low-density Lipoprotein Receptor-related Protein 8 (LRP8), also known as Apolipoprotein E Receptor 2 (ApoER2), and the Reelin signaling pathway. This critical pathway is integral to neuronal migration during embryonic development and synaptic plasticity in the adult brain. Dysregulation of this pathway has been implicated in various neurological and psychiatric disorders, making it a key area of investigation for therapeutic intervention.

Core Signaling Pathway

The canonical Reelin signaling cascade is initiated by the binding of the large extracellular glycoprotein Reelin to its cell surface receptors, primarily LRP8 and the Very-Low-Density Lipoprotein Receptor (VLDLR).^{[1][2]} LRP8 is considered a key component of this pathway, exhibiting a higher affinity for Reelin than VLDLR.^[3] Upon Reelin binding, the receptors cluster, leading to the recruitment and subsequent tyrosine phosphorylation of the intracellular adaptor protein, Disabled-1 (Dab1).^[4] This phosphorylation event is a critical activation step, mediated by Src family kinases (SFKs) such as Fyn and Src.^[2]

Phosphorylated Dab1 (pDab1) then acts as a scaffold, recruiting and activating downstream signaling molecules. A major downstream effector is the Phosphoinositide 3-kinase (PI3K)-Akt pathway, which plays a crucial role in regulating neuronal migration and survival.^[1] The activation of this pathway leads to the inhibition of Glycogen Synthase Kinase 3 β (GSK3 β), a

kinase involved in the phosphorylation of microtubule-associated proteins like Tau.[\[1\]](#) Reelin signaling, through Dab1, can also influence the cytoskeleton and cell adhesion dynamics.

A non-canonical pathway involves the proteolytic cleavage of LRP8 by γ -secretase following Reelin binding.[\[5\]](#)[\[6\]](#) The released intracellular domain (LRP8-ICD) can then translocate to the nucleus and participate in the regulation of gene expression related to synaptic plasticity.[\[6\]](#)[\[7\]](#)

Quantitative Data Summary

The following table summarizes key quantitative data related to the LRP8-Reelin signaling pathway, providing a comparative overview for researchers.

Parameter	Value	Receptor/Protein	Experimental Context
Binding Affinity (Kd)	~0.7 nM	Reelin-VLDLR	Binding assays with VLDLR-transfected 293T cells. [8]
Higher than VLDLR	Reelin-LRP8		Consistently reported qualitative comparison. [3] [9]
Dab1 Phosphorylation	4 to 7-fold increase	Dab1	Following Reelin stimulation in primary neuronal cultures.

Key Experimental Protocols

This section provides detailed methodologies for cornerstone experiments used to investigate the LRP8-Reelin interaction.

Co-Immunoprecipitation (Co-IP) of LRP8 and Dab1

This protocol is designed to isolate and detect the interaction between LRP8 and Dab1 from cell lysates.

1. Cell Lysis:

- Culture appropriate cells (e.g., primary cortical neurons or HEK293T cells overexpressing LRP8 and Dab1) to ~80-90% confluence.
- Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
- Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitor cocktail) on ice for 30 minutes with gentle agitation.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant (cell lysate) to a new pre-chilled tube.

2. Pre-clearing the Lysate (Optional but Recommended):

- Add 20-30 µL of Protein A/G agarose or magnetic beads to the cell lysate.
- Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
- Centrifuge at 1,000 x g for 1 minute at 4°C and discard the beads.

3. Immunoprecipitation:

- Add a primary antibody specific for the "bait" protein (e.g., anti-LRP8 antibody) to the pre-cleared lysate. The optimal antibody concentration should be determined empirically but is typically in the range of 1-5 µg per 1 mg of total protein.
- Incubate overnight at 4°C with gentle rotation.
- Add 30-50 µL of Protein A/G beads and incubate for an additional 2-4 hours at 4°C.

4. Washing:

- Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
- Discard the supernatant.

- Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer (or a wash buffer with lower detergent concentration). After each wash, pellet the beads and discard the supernatant.

5. Elution and Analysis:

- After the final wash, remove all supernatant.
- Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
- Pellet the beads by centrifugation and collect the supernatant.
- Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the "prey" protein (e.g., anti-Dab1 antibody).

In Vitro Kinase Assay for Dab1 Phosphorylation

This assay measures the Reelin-induced tyrosine phosphorylation of Dab1.

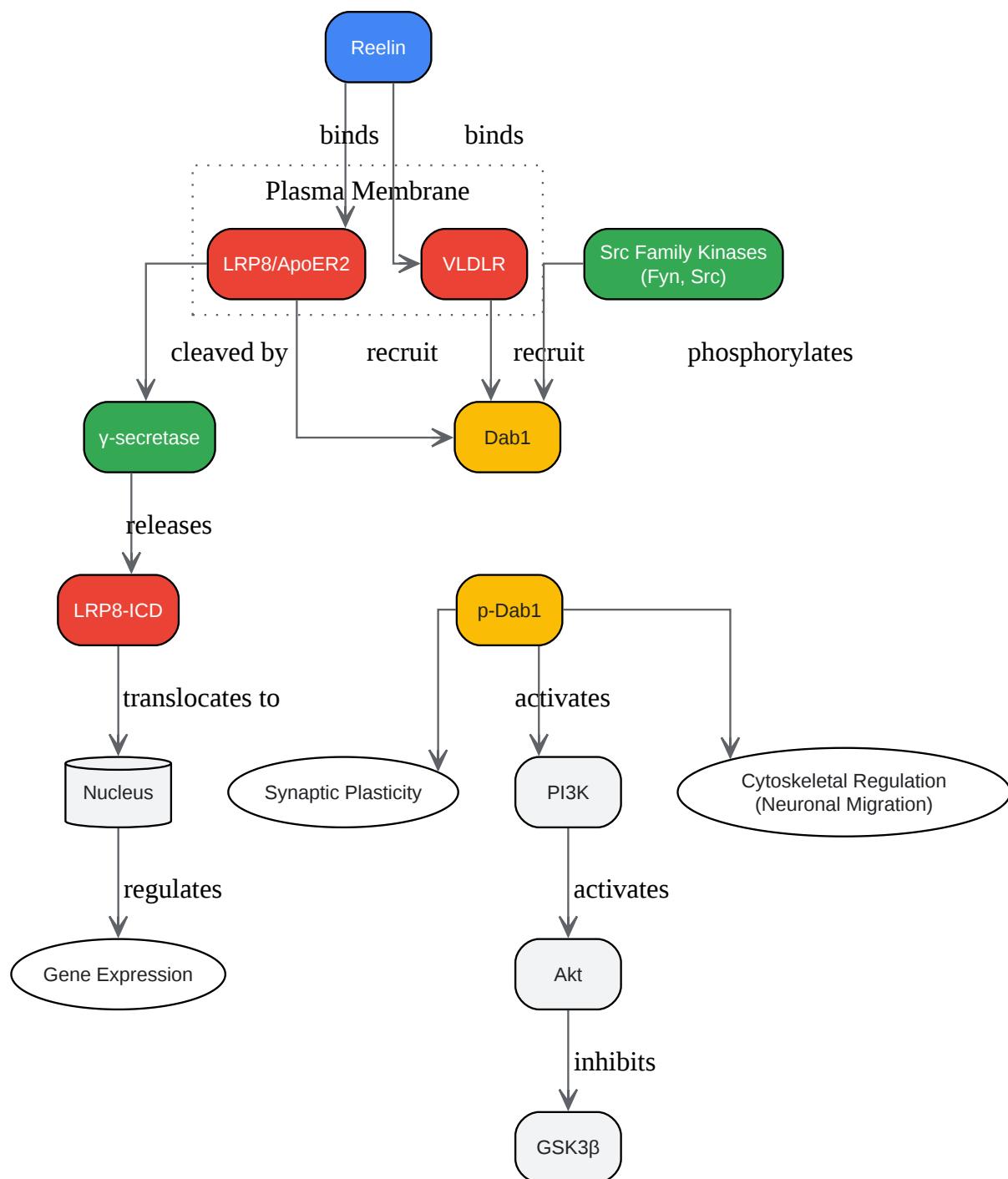
1. Cell Stimulation:

- Plate primary neurons or a suitable cell line and grow to the desired density.
- Starve the cells in serum-free media for 2-4 hours before stimulation.
- Treat the cells with recombinant Reelin at a concentration of 1-10 nM for various time points (e.g., 0, 5, 15, 30 minutes). A mock-treated control should be included.

2. Cell Lysis and Protein Quantification:

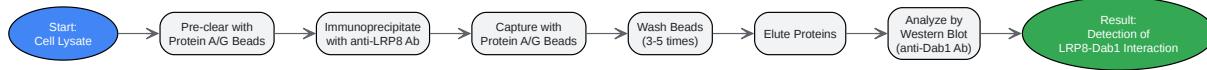
- Following stimulation, immediately wash the cells with ice-cold PBS and lyse them as described in the Co-IP protocol.
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. Immunoprecipitation of Dab1:


- Immunoprecipitate Dab1 from equal amounts of total protein from each time point using an anti-Dab1 antibody, following the Co-IP protocol steps 3 and 4.

4. Western Blot Analysis:

- Elute the immunoprecipitated Dab1.
- Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with a pan-anti-phosphotyrosine antibody (e.g., 4G10) to detect phosphorylated Dab1.
- To normalize for the amount of immunoprecipitated Dab1, strip the membrane and re-probe with an anti-Dab1 antibody.
- Quantify the band intensities using densitometry to determine the fold-increase in Dab1 phosphorylation.


Visualizations

Reelin Signaling Pathway

[Click to download full resolution via product page](#)

Caption: The LRP8-Reelin signaling cascade.

Co-Immunoprecipitation Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for LRP8-Dab1 Co-Immunoprecipitation.

This guide provides a foundational understanding of the LRP8-Reelin signaling axis, supported by quantitative data and detailed experimental protocols. The provided visualizations offer a clear representation of the pathway and experimental procedures. This information is intended to empower researchers in their investigation of this critical signaling pathway and its implications for health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. genecards.org [genecards.org]
- 4. researchgate.net [researchgate.net]
- 5. LRP8-Reelin-Regulated Neuronal Enhancer Signature Underlying Learning and Memory Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LRP8-Reelin-regulated Neuronal (LRN) Enhancer Signature Underlying Learning and Memory Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LRP8-Reelin-Regulated Neuronal Enhancer Signature Underlying Learning and Memory Formation [diagenode.com]

- 8. files.core.ac.uk [files.core.ac.uk]
- 9. pax-db.org [pax-db.org]
- To cite this document: BenchChem. [LRP8 Interaction with Reelin Signaling: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15576930#lrp8-interaction-with-reelin-signaling\]](https://www.benchchem.com/product/b15576930#lrp8-interaction-with-reelin-signaling)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com